8-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H24ClN7O2 and its molecular weight is 441.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been found to interact with dopamine receptors .
Mode of Action
Compounds with similar structures have been found to exhibit inhibitory effects . The compound may interact with its target receptor and induce changes that result in inhibition of the receptor’s activity.
Biochemical Pathways
Compounds with similar structures have been found to have neuroprotective and anti-inflammatory properties . This suggests that the compound may affect pathways related to inflammation and neuronal protection.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the drug-like properties of a compound, including parameters such as molecular weight, lipophilicity, and hydrogen bond donors and acceptors.
Result of Action
Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties . This suggests that the compound may have a protective effect on neurons and reduce inflammation.
Properties
IUPAC Name |
6-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN7O2/c1-14-13-29-17-18(25(2)21(31)24-19(17)30)23-20(29)28(14)11-8-26-6-9-27(10-7-26)16-5-3-4-15(22)12-16/h3-5,12-13H,6-11H2,1-2H3,(H,24,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEBCEVXDSUJKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)C5=CC(=CC=C5)Cl)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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